奥氮平-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olanzapine-d8 is an internal standard for the quantification of olanzapine . It’s an atypical antipsychotic that binds to dopamine D1, D2, and D4 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2C, and 5-HT3 . It also binds to M1 muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors .
Synthesis Analysis
Olanzapine and its multicomponent solids are prepared using mechanochemistry . This process involves the use of drug molecules such as nateglinide (NAT) and pyrazinoic acid (PZO), as well as nutraceuticals .
Molecular Structure Analysis
The molecular structure of Olanzapine-d8 is 2-methyl-4-(4-methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)-10H-thieno[2,3-b][1,5]benzodiazepine . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .
Physical And Chemical Properties Analysis
Olanzapine-d8 has a molecular formula of C17H12D8N4S and a formula weight of 320.5 . It’s soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (1 mg/ml) .
科学研究应用
Drug Encapsulation Efficiency in Nanostructured Lipid Carriers
Olanzapine-d8 has been utilized in the study of nanostructured lipid carriers (NLCs) . These carriers are designed to enhance drug encapsulation efficiency, which is crucial for improving the bioavailability of drugs . The research explores the effects of high shear homogenization and ultrasonication on the physicochemical properties of olanzapine-loaded NLCs, which could lead to more effective drug delivery systems .
Internal Standard for Quantification by Mass Spectrometry
In analytical chemistry, Olanzapine-d8 serves as an internal standard for the quantification of olanzapine using gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS) . This application is vital for ensuring accurate and precise measurement of olanzapine in various samples, which is essential for both research and clinical diagnostics .
Pharmacological Research
Olanzapine-d8 is used in pharmacological research to study the behavioral effects of olanzapine. It helps in understanding the drug’s impact on conditions like depression and schizophrenia, as well as its antidepressant-like activity in animal models . This research contributes to the development of better treatments for psychiatric disorders .
Postmortem Toxicology
The compound is also applied in postmortem toxicology to quantify olanzapine and its metabolites in human body fluids . This application is crucial for forensic investigations to determine the cause of death and to understand the pharmacokinetics of olanzapine in the human body .
Study of Drug Release Profiles
Research involving Olanzapine-d8 includes the study of drug release profiles from formulated particles . This is important for developing controlled-release formulations, which can lead to more effective and patient-friendly medication regimens .
作用机制
Target of Action
Olanzapine-d8, like its parent compound olanzapine, is an atypical antipsychotic that primarily targets multiple neuronal receptors in the brain . These include the dopamine receptors D1, D2, D3, and D4, serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception .
Mode of Action
Olanzapine-d8 acts as an antagonist at its target receptors, blocking the action of neurotransmitters such as dopamine and serotonin . This antagonistic action results in changes in neurotransmission, particularly in the mesolimbic pathway, a key area implicated in psychiatric disorders such as schizophrenia . By blocking the action of dopamine at D2 receptors, olanzapine-d8 can help to alleviate symptoms of psychosis .
Biochemical Pathways
Olanzapine-d8 affects several biochemical pathways. It has been shown to increase glucogenesis in the brain and muscle by upregulating glycogen phosphorylase and inhibiting glycogen synthase . It also modulates the kynurenine pathway of tryptophan metabolism, which may be predictive of the treatment response to olanzapine in schizophrenia . Furthermore, it has been found to impact lipid metabolism, leading to an increase in intracellular lipids and sterols .
Pharmacokinetics
Olanzapine-d8, like olanzapine, is primarily metabolized in the liver via second-phase glucuronidation . Its pharmacokinetics can be influenced by various factors such as age, gender, body weight, smoking status, and drug interactions . Therapeutic doses of olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .
Result of Action
The molecular and cellular effects of olanzapine-d8’s action include changes in neurotransmission, modulation of gene expression, and alterations in metabolic processes . These changes can lead to clinical effects such as alleviation of psychotic symptoms, but also to side effects such as weight gain and metabolic disturbances .
Action Environment
The action, efficacy, and stability of olanzapine-d8 can be influenced by various environmental factors. For instance, genetic polymorphisms can affect the individual response to olanzapine treatment . Moreover, factors such as diet, lifestyle, and concomitant medications can also impact the pharmacokinetics and pharmacodynamics of olanzapine-d8 .
安全和危害
未来方向
Olanzapine-d8 is intended for use as an internal standard for the quantification of olanzapine by GC- or LC-MS . As for Olanzapine, it’s used in the management of schizophrenia, bipolar 1 disorder, and agitation associated with these disorders . Future research could focus on understanding the role of kinetics in its crystallization .
属性
IUPAC Name |
2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-UFBJYANTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。